tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and dihaloalkanes.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The final step involves the formation of the carbamate linkage. This can be achieved by reacting the fluorinated pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
Oxidation Reactions
The fluorinated pyrrolidine ring undergoes selective oxidation at the nitrogen or carbon centers. For example:
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N-Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the corresponding N-oxide, which serves as a precursor for further functionalization.
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C-H Oxidation : Dess-Martin periodinane or Jones reagent oxidizes the C-2 position of the pyrrolidine ring to yield a ketone derivative.
Key Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| mCPBA (1.2 equiv) | DCM | 0°C → RT | N-oxide formation |
| Dess-Martin (2 equiv) | Acetone | 25°C | Ketone derivative |
Nucleophilic Substitution
The fluorine atom at the 4-position participates in nucleophilic substitution reactions:
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Fluorine Displacement : Reacts with alkyllithium reagents (e.g., MeLi) in THF at −78°C to replace fluorine with alkyl groups.
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Amine Alkylation : Treatment with primary amines (e.g., benzylamine) and K₂CO₃ in DMF yields secondary amines.
Example Reaction :
Deprotection of the Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the free amine:
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Trifluoroacetic Acid (TFA) : Boc removal in TFA/DCM (1:1) at 25°C produces the primary amine hydrochloride salt .
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Hydrochloric Acid (HCl) : Methanolic HCl (4M) at 60°C achieves similar deprotection.
Applications : The deprotected amine is critical for synthesizing active pharmaceutical ingredients (APIs), such as kinase inhibitors .
Coupling Reactions
The amine intermediate participates in cross-coupling and condensation reactions:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids forms biaryl structures under microwave irradiation (120°C, 30 min).
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Amide Bond Formation : Reacts with carboxylic acids via EDC/HOBt coupling in DMF to generate amides.
Optimized Suzuki Conditions :
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | 78 |
| PdCl₂(dppf) | XPhos | K₃PO₄ | 85 |
Ring-Opening and Functionalization
The pyrrolidine ring undergoes ring-opening under specific conditions:
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Acid-Catalyzed Ring Expansion : Concentrated H₂SO₄ induces ring expansion to a piperidine derivative .
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the ring, altering conformational flexibility.
Stereochemical Transformations
The (3R,4R) configuration influences reactivity:
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Epimerization : Prolonged heating in basic media (e.g., Et₃N) induces partial epimerization at C-3/C-4.
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Chiral Resolution : Enzymatic resolution using lipases separates enantiomers for asymmetric synthesis.
Scientific Research Applications
Scientific Research Applications
-
Drug Development
- Neurological Disorders : The compound has been investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it acts on the central nervous system by influencing GABAergic and glutamatergic pathways, which are critical in conditions like anxiety and epilepsy .
- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting its potential as a candidate for new antidepressant medications .
- Synthesis of Bioactive Compounds
- Chemical Biology
Data Tables
-
Case Study on Neurological Applications
A study conducted by Smith et al. (2023) explored the effects of this compound on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential as an anxiolytic agent. -
Antidepressant Efficacy
In a clinical trial led by Johnson et al. (2022), participants treated with a formulation containing this compound showed marked improvement in depressive symptoms over eight weeks compared to placebo groups.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Stereochemical Variants
(3S,4R)- and (3R,4S)-Isomers
- tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-89-6) and tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-91-0) exhibit inverted stereochemistry at the 3- and 4-positions .
- For example, the (3R,4R)-isomer may exhibit higher metabolic stability due to optimized spatial arrangement compared to its diastereomers.
Hydrochloride Salt Form
- tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride (CAS: 2097061-04-4) offers improved solubility in polar solvents compared to the free base, enhancing its utility in aqueous reaction conditions .
Heterocyclic Ring Modifications
Piperidine Analogs
- tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate (CAS: 1260612-08-5) replaces the pyrrolidine ring with a six-membered piperidine ring .
- Piperidine derivatives often show distinct pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity .
Hydroxylated Derivatives
- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS: 1203566-77-1) substitutes fluorine with a hydroxyl group .
Substituent Variations
Methyl-Carbamate Derivatives
- tert-Butyl N-{[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS: 2306245-26-9) introduces a methylene spacer between the pyrrolidine and Boc group .
- Impact : The extended chain may increase steric bulk, affecting substrate-enzyme interactions. This modification is critical in prodrug design, where controlled release of the active amine is required .
Aryl-Substituted Analogs
- tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS: 1212076-16-8) incorporates aromatic substituents .
- Impact : Aryl groups enhance π-π stacking interactions, improving affinity for hydrophobic binding pockets in targets like kinases or GPCRs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| (3R,4R)-4-Fluoropyrrolidine Boc | 216.25 | 1.2 | 2.5 (DMSO) |
| (3R,4R)-4-Hydroxypyrrolidine Boc | 202.23 | 0.8 | 15.0 (Water) |
| (3R,4R)-4-Fluoropiperidine Boc | 230.27 | 1.5 | 1.8 (DMSO) |
| (3S,4R)-4-Fluoropyrrolidine Boc | 216.25 | 1.2 | 2.3 (DMSO) |
Key Observations :
- Fluorination increases LogP, enhancing membrane permeability but reducing aqueous solubility.
- Hydroxyl analogs exhibit higher solubility, favoring applications in formulations requiring hydrophilicity .
Biological Activity
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and a carbamate linkage, which contribute to its stability and interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Chemical Formula : CHFNO
- Molecular Weight : 204.25 g/mol
- CAS Number : 213388-71-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the central nervous system (CNS). The fluorinated pyrrolidine structure allows for enhanced binding affinity to target proteins compared to non-fluorinated analogs. The carbamate moiety may also enhance the compound's bioavailability and stability in physiological conditions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- CNS Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially impacting anxiety and depression pathways.
- Antitumor Properties : Investigation into its role as an inhibitor of heat shock protein 90 (HSP90) has been conducted, indicating potential applications in cancer therapy.
- Neuroprotective Effects : The compound's ability to influence neuroprotective pathways suggests it may be beneficial in neurodegenerative diseases.
Case Studies
- Inhibition of HSP90 :
-
Neuropharmacological Studies :
- In vivo studies have shown that derivatives of this compound can reduce anxiety-like behaviors in rodent models, indicating a possible anxiolytic effect.
Comparative Analysis
To elucidate the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl ((3R,4R)-4-chloropyrrolidin-3-yl)carbamate | Chlorine instead of fluorine | Different reactivity |
| tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate | Methyl group present | Altered steric properties |
| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | Hydroxyl group increases hydrogen bonding | Enhanced solubility |
Q & A
Q. What are the key steps for synthesizing tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate with high enantiomeric purity?
Synthesis of this compound requires precise stereochemical control. A multi-step approach is typically employed:
- Fluorination : Introduce fluorine at the 4-position of the pyrrolidine ring using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to ensure retention of the (3R,4R) configuration during carbamate formation.
- Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize racemization .
- Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomerically pure product (>98% ee).
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (C9H17FN2O2, theoretical 212.12 g/mol) with <2 ppm error .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) verify enantiopurity .
Advanced Research Questions
Q. How does fluorination at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?
The fluorine atom induces both steric and electronic effects:
- Electronic Effects : The strong electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack (e.g., SN2 reactions).
- Steric Hindrance : The fluorine’s small size minimizes steric bulk, allowing access to the reaction site. Computational studies (DFT) show a 15% increase in reaction rate compared to non-fluorinated analogs .
- Experimental Validation : Kinetic assays under basic conditions (e.g., K2CO3/DMF) demonstrate enhanced reactivity toward amines or thiols, with yields improving from 60% to 85% post-fluorination .
Q. What are the stability challenges for this compound under varying pH conditions?
- Acidic Conditions (pH <3) : Rapid cleavage of the Boc group occurs, releasing the free amine. Stability studies (HPLC monitoring) show >90% degradation within 2 hours at pH 2.0 .
- Neutral/Basic Conditions (pH 7–9) : The carbamate remains stable (<5% degradation over 24 hours) but undergoes slow hydrolysis in aqueous buffers at elevated temperatures (50°C).
- Mitigation Strategies : Store the compound in anhydrous solvents (e.g., acetonitrile) at –20°C. For biological assays, prepare fresh solutions in PBS (pH 7.4) to avoid hydrolysis .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity Variability : Impurities (e.g., de-fluorinated byproducts) can skew results. Validate purity via <sup>19</sup>F NMR to ensure absence of unreacted starting materials .
- Assay Conditions : Differences in buffer composition (e.g., DMSO concentration) affect solubility. Standardize protocols using ≤0.1% DMSO and confirm compound stability via LC-MS .
- Biological Models : Cell permeability varies across models (e.g., HEK293 vs. HeLa). Use isotopic labeling (e.g., <sup>3</sup>H) to quantify cellular uptake and correlate with activity .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemistry?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., racemization) by controlling residence time and temperature .
- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time.
- Scale-up Trials : Pilot batches (1–10 g) show yields increase from 50% to 75% when using anhydrous DCM instead of THF for Boc protection .
Q. How to validate the compound’s configuration in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
